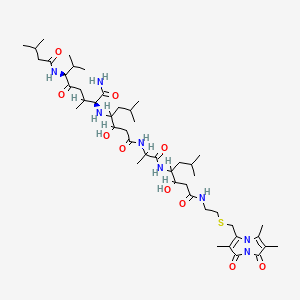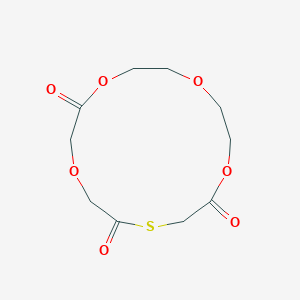![molecular formula C17H23OPSi B14428683 Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- CAS No. 78887-81-7](/img/structure/B14428683.png)
Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three organic groups. This compound is notable for its applications in various fields, including catalysis and organic synthesis. Its unique structure, which includes an ethoxydimethylsilyl group, imparts distinct chemical properties that make it valuable in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of chlorodiphenylphosphine with an ethoxydimethylsilyl Grignard reagent can yield the desired phosphine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are often used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be employed in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The ethoxydimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a variety of chemical reactions. The phosphorus atom serves as a nucleophilic center, facilitating the formation of metal-phosphine complexes that are crucial in catalysis .
Comparison with Similar Compounds
Similar Compounds
Methyldiphenylphosphine: Similar in structure but lacks the ethoxydimethylsilyl group.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Dimethylphenylphosphine: Contains two methyl groups and one phenyl group attached to the phosphorus atom.
Uniqueness
Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- is unique due to the presence of the ethoxydimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it valuable in applications where other phosphines may not be as effective .
Properties
CAS No. |
78887-81-7 |
|---|---|
Molecular Formula |
C17H23OPSi |
Molecular Weight |
302.42 g/mol |
IUPAC Name |
[ethoxy(dimethyl)silyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C17H23OPSi/c1-4-18-20(2,3)15-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,4,15H2,1-3H3 |
InChI Key |
NBBFKOVTVMIXLG-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


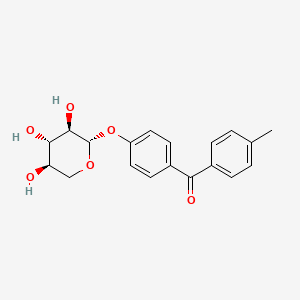
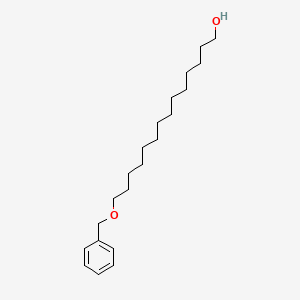


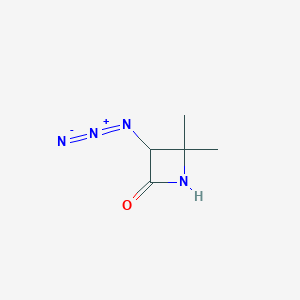
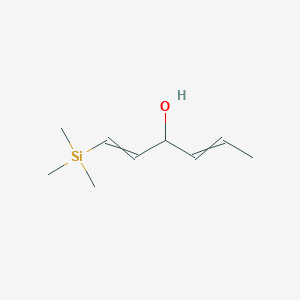
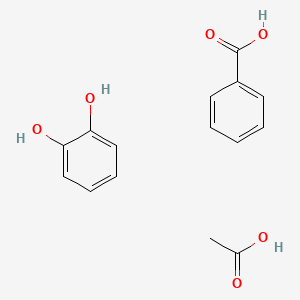
![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14428627.png)
![3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide](/img/structure/B14428644.png)
![3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14428647.png)
